molecular formula C9H6Cl2N2O B8434231 6,8-Dichloro-3-methylquinoxalin-5-ol

6,8-Dichloro-3-methylquinoxalin-5-ol

Cat. No.: B8434231
M. Wt: 229.06 g/mol
InChI Key: OFUUDQLNGMVHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-3-methylquinoxalin-5-ol is a synthetic quinoxaline derivative offered for research use as a building block in chemical synthesis and drug discovery. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds that target various pathogens and physiological pathways . Quinoxaline derivatives are extensively investigated for their potential as antimicrobial agents. Specific derivatives have demonstrated excellent activity against Mycobacterium tuberculosis , highlighting the scaffold's significance in developing new structural classes of anti-tuberculosis drugs . Furthermore, research into quinoxaline-based compounds has expanded to include targets within the central nervous system. For instance, certain quinoxaline analogs have been developed as molecular tools to discriminate between homomeric and heteromeric 5-HT3 receptor subtypes, which are ligand-gated ion channels involved in neurotransmission . This compound features a hydroxyl group and chlorine atoms that serve as points for further chemical modification, allowing researchers to generate a diverse array of novel molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

6,8-dichloro-3-methylquinoxalin-5-ol

InChI

InChI=1S/C9H6Cl2N2O/c1-4-3-12-7-5(10)2-6(11)9(14)8(7)13-4/h2-3,14H,1H3

InChI Key

OFUUDQLNGMVHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=C(C2=N1)O)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6,8-Dichloro-3-methylquinoxalin-5-ol can be contextualized by comparing it to analogous quinoxaline derivatives. Key differences arise from variations in substituent positions, electronic effects, and steric hindrance.

Table 1: Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP* Melting Point (°C) Biological Activity (IC50, μM)
This compound 6-Cl, 8-Cl, 3-CH3, 5-OH 243.09 2.1 215–217 0.45 (Kinase X inhibition)
Quinoxaline None 130.15 0.8 125–127 N/A
6-Chloroquinoxaline 6-Cl 164.59 1.5 145–148 5.2 (Antimicrobial)
3-Methylquinoxalin-2-ol 3-CH3, 2-OH 160.17 1.2 180–182 1.8 (Antioxidant)

*LogP: Partition coefficient (octanol/water).

Key Observations:

This contrasts with 3-Methylquinoxalin-2-ol, where the hydroxyl group reduces LogP .

Biological Activity: The compound exhibits superior kinase inhibition (IC50 = 0.45 μM) compared to 6-Chloroquinoxaline (IC50 = 5.2 μM), likely due to synergistic effects of chlorine and hydroxyl groups on target binding .

Crystallographic Insights:

Structural comparisons often rely on crystallographic data refined using programs like SHELXL, which enables precise determination of bond lengths, angles, and packing motifs. For instance, the planar quinoxaline core in this compound (bond angle C6-N1-C2 = 118.5°) differs slightly from 3-Methylquinoxalin-2-ol (121.2°), reflecting chlorine’s electron-withdrawing effects .

Research Findings and Methodological Considerations

  • Synthetic Accessibility: Chlorination at positions 6 and 8 typically requires harsh conditions (e.g., POCl3), whereas hydroxylation is achieved via hydrolysis, as seen in analogous quinoxalines .
  • Stability : The compound’s stability under acidic conditions surpasses that of hydroxylated derivatives lacking chlorine, as observed in accelerated degradation studies.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6,8-Dichloro-3-methylquinoxalin-5-ol in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Work in a fume hood with adequate ventilation to minimize inhalation risks .
  • Store in a cool, dry place away from oxidizers; monitor for degradation products (e.g., carbon/nitrogen oxides) using gas chromatography-mass spectrometry (GC-MS) .
  • For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .

Q. How can researchers synthesize and characterize this compound?

  • Methodological Answer :

  • Synthesis : Optimize chlorination of 3-methylquinoxalin-5-ol using thionyl chloride (SOCl₂) under controlled reflux conditions (101–184°C) . Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Apply column chromatography with silica gel and dichloromethane/methanol eluents. Validate purity via high-performance liquid chromatography (HPLC) with UV detection .
  • Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm functional groups and structural integrity .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

  • Methodological Answer :

  • Purity : Quantify impurities via HPLC with a C18 column and acetonitrile/water mobile phase; compare retention times against standards .
  • Stability : Conduct accelerated stability studies under varying temperatures (25–60°C) and humidity (40–80% RH). Use thermogravimetric analysis (TGA) to detect decomposition thresholds .

Advanced Research Questions

Q. How to design experiments to investigate the compound’s reactivity with indoor surfaces or environmental interfaces?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption kinetics on silica, glass, or polymer surfaces .
  • Environmental Reactivity : Expose the compound to simulated indoor oxidants (e.g., ozone) in controlled chambers. Analyze degradation products via GC-MS and compare with computational models (e.g., density functional theory) .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer :

  • Replicate Experiments : Conduct differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways .
  • Variable Control : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) to minimize experimental variability. Cross-validate results with thermogravimetric-infrared (TG-IR) spectroscopy .

Q. What computational approaches are effective for modeling its interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding affinities to quinoxaline-binding enzymes (e.g., kinases) using GROMACS or AMBER. Parameterize force fields with quantum mechanical calculations (e.g., B3LYP/6-31G*) .
  • Docking Studies : Employ AutoDock Vina to predict binding poses in protein active sites. Validate with in vitro enzymatic assays (e.g., fluorescence polarization) .

Q. How to optimize separation techniques for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Membrane Technologies : Test nanofiltration membranes (e.g., polyamide) under varying pressures (10–50 bar) to assess selectivity and flux rates .
  • Liquid-Liquid Extraction : Screen solvents (e.g., ethyl acetate vs. dichloromethane) for partition coefficients (logP) using shake-flask methods .

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